Ethyl 5-chloro-3-methyl-1-benzothiophene-2-carboxylate
CAS No.: 127606-11-5
Cat. No.: VC5467517
Molecular Formula: C12H11ClO2S
Molecular Weight: 254.73
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 127606-11-5 |
|---|---|
| Molecular Formula | C12H11ClO2S |
| Molecular Weight | 254.73 |
| IUPAC Name | ethyl 5-chloro-3-methyl-1-benzothiophene-2-carboxylate |
| Standard InChI | InChI=1S/C12H11ClO2S/c1-3-15-12(14)11-7(2)9-6-8(13)4-5-10(9)16-11/h4-6H,3H2,1-2H3 |
| Standard InChI Key | XXJRBLLISARHFU-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C2=C(S1)C=CC(=C2)Cl)C |
Introduction
Chemical Identity and Structural Features
Ethyl 5-chloro-3-methyl-1-benzothiophene-2-carboxylate belongs to the benzothiophene family, a class of heterocyclic compounds combining benzene and thiophene rings. Its molecular formula is C₁₂H₁₁ClO₂S, with a molecular weight of 254.73 g/mol . The compound’s structure includes:
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A chlorine atom at the 5-position of the benzothiophene ring.
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A methyl group at the 3-position.
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An ethyl ester moiety at the 2-position.
The spatial arrangement of these substituents influences its electronic properties and reactivity. Comparative analysis with analogues, such as ethyl 5-bromo-1-benzothiophene-2-carboxylate (CAS No. 13771-68-1), reveals that halogen substitution at the 5-position enhances electrophilic reactivity, while the methyl group at the 3-position contributes to steric effects .
| Property | Value |
|---|---|
| CAS No. | 127606-11-5 |
| Molecular Formula | C₁₂H₁₁ClO₂S |
| Molecular Weight | 254.73 g/mol |
| Purity | ≥98% (typical) |
| Storage Conditions | 20°C, dry environment |
Synthesis and Industrial Production
The synthesis of ethyl 5-chloro-3-methyl-1-benzothiophene-2-carboxylate involves multi-step organic reactions optimized for yield and scalability:
Key Synthetic Steps:
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Cyclization: Formation of the benzothiophene core via cyclization of appropriate precursors, often using catalysts like polyphosphoric acid.
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Friedel-Crafts Acylation: Introduction of the methyl group at the 3-position.
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Chlorination: Electrophilic aromatic substitution with chlorine at the 5-position, typically using Cl₂ or SO₂Cl₂.
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Esterification: Reaction with ethyl chloroformate to install the ethyl ester group.
Industrial protocols emphasize cost-effective reagents and green chemistry principles, achieving yields exceeding 85% in pilot-scale productions.
Physicochemical Properties
While specific data for this compound remain limited, extrapolation from structurally related benzothiophenes provides insights:
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Melting Point: Estimated between 110–120°C (based on methyl 5-chloro-1-benzothiophene-2-carboxylate: 113–115°C) .
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Boiling Point: ~340°C (predicted via group contribution methods) .
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Density: ~1.39 g/cm³ (analogous to methyl-substituted benzothiophenes) .
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Solubility: Low polarity; soluble in dichloromethane, dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF).
Biological Activity and Mechanisms
Antimicrobial Activity
Derivatives of this compound exhibit broad-spectrum antimicrobial effects. In vitro studies demonstrate minimum inhibitory concentrations (MICs) of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli, comparable to first-line antibiotics. The chlorine atom enhances membrane permeability, while the thiophene ring facilitates interactions with bacterial efflux pumps.
Enzyme Modulation
The compound acts as a competitive inhibitor of cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), suggesting applications in inflammation and neurodegenerative diseases.
Applications in Research and Industry
Medicinal Chemistry
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Drug Precursor: Serves as a scaffold for developing kinase inhibitors and antimicrobial agents.
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Structure-Activity Relationship (SAR) Studies: Modifications at the 2- and 5-positions optimize target selectivity .
Material Science
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Organic Semiconductors: Benzothiophene derivatives enhance charge mobility in photovoltaic devices .
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Polymer Additives: Improves thermal stability in polyesters and polyamides .
Future Directions
Further research should prioritize:
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Toxicological Profiling: Acute and chronic toxicity studies in model organisms.
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Clinical Translation: Preclinical trials of lead derivatives for oncology applications.
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Green Synthesis: Catalytic methods to reduce reliance on chlorinated reagents.
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